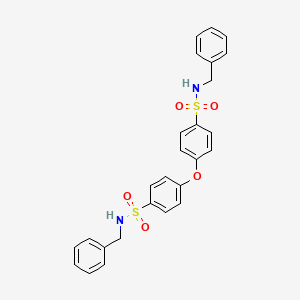![molecular formula C17H30N2O3 B6084701 2-(cyclohexylmethyl)-4-[3-(2-isoxazolidinyl)propanoyl]morpholine](/img/structure/B6084701.png)
2-(cyclohexylmethyl)-4-[3-(2-isoxazolidinyl)propanoyl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(cyclohexylmethyl)-4-[3-(2-isoxazolidinyl)propanoyl]morpholine, also known as CXM, is a synthetic compound that has gained attention in the scientific community for its potential use in various research applications. CXM is a member of the morpholine family of compounds, which are known to have a wide range of biological activities.
作用机制
The mechanism of action of 2-(cyclohexylmethyl)-4-[3-(2-isoxazolidinyl)propanoyl]morpholine is not fully understood, but it is believed to act as a selective antagonist of the adenosine A2A receptor. The adenosine A2A receptor is a GPCR that is involved in various physiological processes, including neurotransmission, inflammation, and immune function. 2-(cyclohexylmethyl)-4-[3-(2-isoxazolidinyl)propanoyl]morpholine has been shown to bind to the adenosine A2A receptor with high affinity, blocking its activation and downstream signaling pathways.
Biochemical and Physiological Effects
2-(cyclohexylmethyl)-4-[3-(2-isoxazolidinyl)propanoyl]morpholine has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 2-(cyclohexylmethyl)-4-[3-(2-isoxazolidinyl)propanoyl]morpholine can inhibit the growth and proliferation of cancer cells, induce apoptosis, and block the migration and invasion of cancer cells. In vivo studies have shown that 2-(cyclohexylmethyl)-4-[3-(2-isoxazolidinyl)propanoyl]morpholine can reduce tumor growth and metastasis in animal models of cancer. In addition, 2-(cyclohexylmethyl)-4-[3-(2-isoxazolidinyl)propanoyl]morpholine has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
2-(cyclohexylmethyl)-4-[3-(2-isoxazolidinyl)propanoyl]morpholine has several advantages for lab experiments, including its high potency and selectivity for the adenosine A2A receptor, its ability to cross the blood-brain barrier, and its low toxicity. However, 2-(cyclohexylmethyl)-4-[3-(2-isoxazolidinyl)propanoyl]morpholine also has some limitations, including its low solubility in aqueous solutions and its relatively short half-life in vivo.
未来方向
There are several future directions for the study of 2-(cyclohexylmethyl)-4-[3-(2-isoxazolidinyl)propanoyl]morpholine. One direction is to further investigate its potential use as a drug lead for the treatment of various diseases. Another direction is to study its effects on other GPCRs and their signaling pathways. Additionally, further studies are needed to elucidate the mechanism of action of 2-(cyclohexylmethyl)-4-[3-(2-isoxazolidinyl)propanoyl]morpholine and its effects on various physiological processes. Finally, the development of new synthetic methods for 2-(cyclohexylmethyl)-4-[3-(2-isoxazolidinyl)propanoyl]morpholine and its analogs may lead to the discovery of more potent and selective compounds with potential therapeutic applications.
合成方法
The synthesis of 2-(cyclohexylmethyl)-4-[3-(2-isoxazolidinyl)propanoyl]morpholine involves several steps, including the reaction of 4-morpholinecarboxylic acid with cyclohexylmethyl chloride to form 4-(cyclohexylmethoxy)morpholine. This intermediate is then reacted with 3-(2-isoxazolidinyl)propanoyl chloride to form 2-(cyclohexylmethyl)-4-[3-(2-isoxazolidinyl)propanoyl]morpholine. The overall yield of 2-(cyclohexylmethyl)-4-[3-(2-isoxazolidinyl)propanoyl]morpholine is around 50%.
科学研究应用
2-(cyclohexylmethyl)-4-[3-(2-isoxazolidinyl)propanoyl]morpholine has been shown to have potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and neuroscience. 2-(cyclohexylmethyl)-4-[3-(2-isoxazolidinyl)propanoyl]morpholine has been studied for its potential use as a drug lead for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In addition, 2-(cyclohexylmethyl)-4-[3-(2-isoxazolidinyl)propanoyl]morpholine has been studied for its potential use as a tool compound for the study of G protein-coupled receptors (GPCRs) and their signaling pathways.
属性
IUPAC Name |
1-[2-(cyclohexylmethyl)morpholin-4-yl]-3-(1,2-oxazolidin-2-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O3/c20-17(7-9-19-8-4-11-22-19)18-10-12-21-16(14-18)13-15-5-2-1-3-6-15/h15-16H,1-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDIRBDQBCNJKSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC2CN(CCO2)C(=O)CCN3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclohexylmethyl)-4-[3-(2-isoxazolidinyl)propanoyl]morpholine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-phenylethyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamide](/img/structure/B6084618.png)
![ethyl (1-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-piperidinyl)acetate](/img/structure/B6084622.png)
![2-[2-(5-bromo-2-hydroxyphenyl)vinyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B6084634.png)
![4-(2-fluorobenzyl)-3-[2-(2-isoxazolidinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B6084640.png)
![1-[3-(2-furyl)propanoyl]-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B6084644.png)
![ethyl 3-benzyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]-3-piperidinecarboxylate](/img/structure/B6084648.png)
![1-(4-ethylphenyl)-5-[(2-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6084658.png)
![N-methyl-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B6084676.png)
![3-(3-ethoxy-4-hydroxyphenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B6084679.png)
![methyl 5-[(diethylamino)carbonyl]-2-[(4-fluorobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B6084681.png)
![1-(cyclobutylmethyl)-3-({[(2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)methyl]amino}methyl)-3-hydroxy-2-piperidinone](/img/structure/B6084687.png)
![1-acetyl-3-[2-(2-methylphenyl)ethyl]piperidine](/img/structure/B6084690.png)

![4-[4-(4-butyl-6-oxo-1,6-dihydropyrimidin-2-yl)benzyl]-N,N-dimethylpiperazine-1-carboxamide](/img/structure/B6084705.png)